(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide
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Description
(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide, also known as CTAP, is a compound that has been widely studied for its potential use in scientific research. It is a selective antagonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. CTAP has been shown to have several potential applications in the fields of neuroscience, pharmacology, and drug discovery.
Scientific Research Applications
Synthesis and Characterization
Compounds containing morpholine moieties have been synthesized through various methods, demonstrating the versatility and importance of these structures in medicinal chemistry and materials science. For example, the one-pot Biginelli synthesis has been utilized to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing an efficient method for generating compounds with potential therapeutic applications (Bhat et al., 2018). Additionally, enaminones and their derivatives have been synthesized from cyclic beta-dicarbonyl precursors, with some showing potent anticonvulsant activity, highlighting their potential in developing new treatments for neurological disorders (Edafiogho et al., 1992).
Structural Analysis and Molecular Insight
The structural analysis of compounds with morpholine and related groups offers insights into their potential biological activity and interactions with biological targets. For instance, the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, involving reactions with morpholine, has demonstrated the importance of structural configuration in determining the compounds' properties and reactivities (Liu et al., 2014). Moreover, nucleophilic behaviors of 1-substituted morpholino ethenes have been explored, revealing diverse reactivity patterns that could be leveraged in designing new chemical entities with specific functions (Ferri et al., 1978).
Potential Applications
The applications of compounds containing morpholine groups extend into various areas of research, including the development of new materials and bioactive molecules. For example, the synthesis of polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives has potential implications for creating novel polymers with specific biological activities (Veld et al., 1992). Additionally, compounds like N-(morpholinothiocarbonyl) benzamide and their Co(III) complexes have been synthesized and studied for their antifungal activities, indicating the broad utility of morpholine derivatives in developing new antifungal agents (Weiqun et al., 2005).
Properties
IUPAC Name |
(E)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-15(5-4-14-3-1-12-21-14)17-13-16(6-2-7-16)18-8-10-20-11-9-18/h1,3-5,12H,2,6-11,13H2,(H,17,19)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIIUDABHLDAOH-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C=CC2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CNC(=O)/C=C/C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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